1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide
Overview
Description
1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide is a useful research compound. Its molecular formula is C15H15Br2NO and its molecular weight is 385.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.94999 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Crystal Structure Studies
The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide has been utilized in crystallography to understand nonclassical noncovalent interactions. For instance, AlDamen and Haddad (2011) studied the crystal structure of a related compound, highlighting the role of nonclassical noncovalent interaction between aryl bromine and ionic metal bromide in structural control (AlDamen & Haddad, 2011).
2. Synthesis of Indolizines
In the field of organic synthesis, this compound is a precursor in the production of indolizines. Sarkunam and Nallu (2005) demonstrated that reacting 4-dimethylaminopyridine (DMAP) with 2-bromoacetophenone(s) produces 1-[2-(4-substitutedphenyl)-2-oxoethyl]-4-(dimethylamino)pyridinium bromide, which is a key step in synthesizing various indolizines (Sarkunam & Nallu, 2005).
3. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have shown significant anti-tyrosinase activities. Kwong et al. (2017) synthesized a series of related compounds and found that some exhibited anti-tyrosinase activities comparable to the standard inhibitor kojic acid (Kwong et al., 2017).
4. Dye Synthesis and Spectroscopy
The compound is also used in the synthesis of dyes and for spectroscopic analysis. Yelenich et al. (2016) synthesized a new biscyanine dye using a derivative of this compound and analyzed its electronic spectrum (Yelenich et al., 2016).
5. Liquid Crystalline Studies
It has applications in the study of liquid crystals as well. Cui, Sapagovas, and Lattermann (2002) synthesized a range of pyridinium bromides, including derivatives of this compound, to study their phase behavior as ionic liquid crystals (Cui, Sapagovas, & Lattermann, 2002).
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(3,5-dimethylpyridin-1-ium-1-yl)ethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrNO.BrH/c1-11-7-12(2)9-17(8-11)10-15(18)13-3-5-14(16)6-4-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJFWXZVKDMDS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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